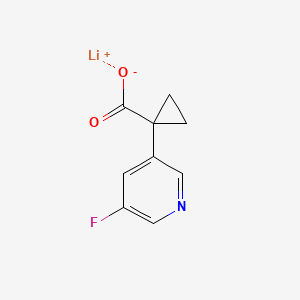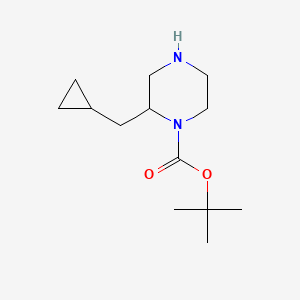![molecular formula C10H14O3S B13588794 rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13588794.png)
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[310]hexane-1-carboxylate is a complex organic compound featuring a bicyclic hexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of photoredox catalysts and LED irradiation offers a potentially efficient and scalable method for producing this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:
Chemistry: The compound serves as a valuable building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions involving sulfur-containing compounds.
Industry: The compound’s unique properties make it useful for developing new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetylsulfanyl group can participate in various biochemical reactions, potentially modulating the activity of target proteins and influencing cellular pathways. The bicyclic structure may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic hexane structure and exhibit similar chemical reactivity and applications.
bicyclo[2.1.1]hexane derivatives: These compounds have a different bicyclic structure but can serve as bioisosteres for benzene and other aromatic compounds.
bicyclo[3.2.1]octane derivatives: These compounds are structurally related and have been studied for their biological activities and synthetic applications.
Uniqueness
rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific combination of a bicyclic hexane core with an acetylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H14O3S |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
methyl (1R,4S,5R)-4-acetylsulfanylbicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-6(11)14-8-3-4-10(5-7(8)10)9(12)13-2/h7-8H,3-5H2,1-2H3/t7-,8-,10+/m0/s1 |
InChI Key |
HWTXHDZNHGQRJG-OYNCUSHFSA-N |
Isomeric SMILES |
CC(=O)S[C@H]1CC[C@@]2([C@H]1C2)C(=O)OC |
Canonical SMILES |
CC(=O)SC1CCC2(C1C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



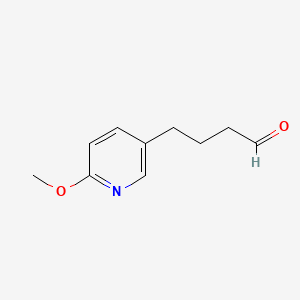

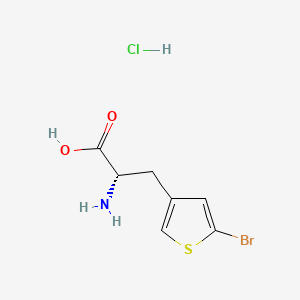

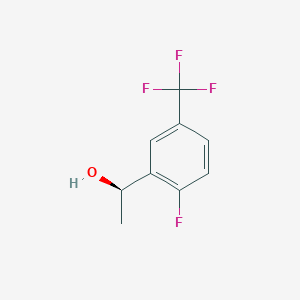

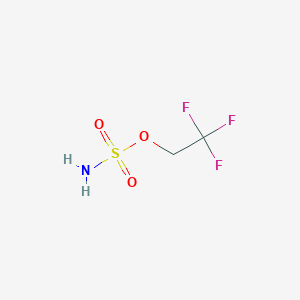
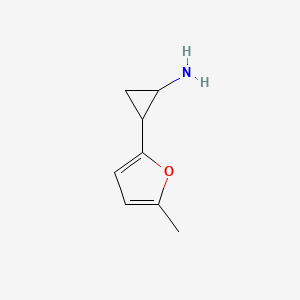

![2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride](/img/structure/B13588768.png)
![4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)
